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molecular formula C11H13IN2O4 B1613618 Tert-butyl (4-iodo-2-nitrophenyl)carbamate CAS No. 335254-69-8

Tert-butyl (4-iodo-2-nitrophenyl)carbamate

Cat. No. B1613618
M. Wt: 364.14 g/mol
InChI Key: YJHGAFUPACBMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07151098B2

Procedure details

Prepared the isocyanate from 4-iodo-2-nitroaniline (12.0 g, 45.5 mmol; prepared from 2-nitroaniline according to Wilson, J. Gerald; Hunt, Frederick C. Aust. J. Chem. 1983, 36, 2317–25; CAS-No. [20691-72-9]) with diphosgene (4.1 mL, 34.1 mmol) in EtOAc (250 mL), followed by treatment with tert.-BuOH (12 mL) in CH2Cl2 (60 mL) according to the general procedure A (method a). Obtained as a yellow solid (8.23 g, 82%). MS (EI) 390 (M+); mp 92–94° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[N-]=[C:2]=O.[I:4][C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1.[O:15]=[C:16](Cl)[O:17]C(Cl)(Cl)Cl.C(O)[CH2:24][CH2:25][CH3:26]>CCOC(C)=O.C(Cl)Cl>[C:25]([O:17][C:16](=[O:15])[NH:9][C:8]1[CH:10]=[CH:11][C:5]([I:4])=[CH:6][C:7]=1[N+:12]([O-:14])=[O:13])([CH3:24])([CH3:26])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Name
Quantity
12 g
Type
reactant
Smiles
IC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
4.1 mL
Type
reactant
Smiles
O=C(OC(Cl)(Cl)Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(CCC)O
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)I)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.23 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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